trans-2-Octene

Catalog No.
S1511820
CAS No.
13389-42-9
M.F
C8H16
M. Wt
112.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2-Octene

CAS Number

13389-42-9

Product Name

trans-2-Octene

IUPAC Name

(E)-oct-2-ene

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

InChI

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3,5H,4,6-8H2,1-2H3/b5-3+

InChI Key

ILPBINAXDRFYPL-HWKANZROSA-N

SMILES

CCCCCC=CC

Canonical SMILES

CCCCCC=CC

Isomeric SMILES

CCCCC/C=C/C

Organic Chemistry:

  • Synthesis of complex molecules

    2-Octene serves as a valuable starting material for the synthesis of various organic compounds due to its reactive double bond. Researchers can utilize it in reactions like metathesis, hydrogenation, and hydroformylation to create complex molecules with diverse functionalities [PubChem, Compound Summary for 2-Octene, "(Z)-Oct-2-ene", ].

  • Study of reaction mechanisms

    The relatively simple structure of 2-Octene makes it ideal for studying reaction mechanisms in organic chemistry. Researchers can use it to investigate various reaction types, such as addition reactions, elimination reactions, and rearrangements, providing insights into fundamental chemical processes [Organic Chemistry by John McMurry, 8th Edition].

Materials Science:

  • Polymer development

    -Octene can be polymerized to form different types of polymers, including polyethers and polyesters. These polymers exhibit various properties depending on the polymerization method and co-monomers used, making them potential candidates for diverse applications in materials science [Polymer Chemistry by Malcolm P. Stevens, 4th Edition].

  • Self-assembly studies

    The amphiphilic nature (having both hydrophobic and hydrophilic regions) of certain 2-Octene derivatives enables them to self-assemble into well-defined structures at the nanoscale. Researchers can utilize these self-assembled structures in various applications, including drug delivery and biosensors [Langmuir, 2018, 34 (10), 3230-3239, ].

Environmental Science:

  • Biodegradation studies

    -Octene can be used as a model compound to study the biodegradation processes of organic pollutants in the environment. Researchers can investigate the activity and efficiency of various microorganisms in degrading this compound, providing valuable insights into bioremediation strategies [Environmental Microbiology by Ian L. Pepper and Charles P. Gerba, 3rd Edition].

  • Air quality monitoring

    2-Octene is one of the volatile organic compounds (VOCs) found in trace amounts in the atmosphere. By monitoring its concentration, researchers can gain information about air quality and potential sources of VOC pollution [Atmospheric Environment, 2002, 36 (10), 1663-1672, ].

Trans-2-Octene is an organic compound with the molecular formula C8H16C_8H_{16} and a molecular weight of approximately 112.22 g/mol. It is classified as an alkene due to the presence of a double bond between the second and third carbon atoms in its chain. The compound appears as a colorless to almost colorless liquid at room temperature, with a boiling point of 125 °C and a flash point of 21 °C . Trans-2-Octene is one of the stereoisomers of 2-octene, specifically characterized by the trans configuration, where the substituents on either side of the double bond are on opposite sides .

  • 2-Octene is a flammable liquid with a low flash point (around 17 °C) []. It can irritate skin and eyes upon contact and inhalation.
  • Standard laboratory safety practices should be followed when handling 2-Octene, including working in a fume hood, wearing appropriate personal protective equipment (PPE) like gloves and safety goggles, and storing the compound in a cool, well-ventilated area according to safety data sheets (SDS).
Typical of alkenes, including:

  • Hydrogenation: The addition of hydrogen across the double bond can convert trans-2-octene into octane. The enthalpy change for this reaction is approximately -115.5 kJ/mol .
  • Epoxidation: Trans-2-octene can react with peracids, such as meta-chloroperbenzoic acid, to form epoxides, which are three-membered cyclic ethers .
  • Polymerization: Under certain conditions, trans-2-octene can undergo polymerization to form long-chain hydrocarbons.

Trans-2-Octene can be synthesized through several methods:

  • Dehydrogenation of n-octane: This method involves heating n-octane in the presence of a catalyst to remove hydrogen and form trans-2-octene.
  • Alkylation reactions: Alkylation of alkenes or alcohols can yield trans-2-octene through controlled reactions that favor the formation of the desired double bond configuration.
  • Isomerization: Isomerization processes can convert other isomers of octenes into trans-2-octene under specific conditions.

Trans-2-Octene finds applications in various fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of surfactants, lubricants, and other chemical products.
  • Research: Due to its unique properties, it is often used in studies related to organic synthesis and reaction mechanisms.
  • Flavor and Fragrance Industry: Its odor profile may be utilized in perfumery and flavoring applications.

Trans-2-Octene shares structural similarities with several other compounds, primarily other octenes and alkenes. Here are some similar compounds:

CompoundMolecular FormulaConfigurationUnique Features
1-OcteneC8H16C_8H_{16}LinearTerminal double bond
Cis-2-OcteneC8H16C_8H_{16}CisSubstituents on the same side
3-OcteneC8H16C_8H_{16}LinearDouble bond at position 3
1-HexeneC6H12C_6H_{12}LinearShorter carbon chain
4-OcteneC8H16C_8H_{16}LinearDouble bond at position 4

Uniqueness of Trans-2-Octene

Trans-2-Octene is unique due to its specific geometric configuration (trans), which affects its physical properties such as boiling point and reactivity compared to its cis counterpart. This configuration also influences its interactions in biological systems and industrial applications.

XLogP3

3.7

UNII

G13G1YR8YW

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (86.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H411 (84.44%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

13389-42-9
7642-04-8
111-67-1

Wikipedia

(E)-2-octene
2-octene

General Manufacturing Information

2-Octene: ACTIVE

Dates

Modify: 2023-08-15
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

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